molecular formula C10H8INO B6280274 3-iodo-6-methoxyquinoline CAS No. 1260743-73-4

3-iodo-6-methoxyquinoline

Cat. No.: B6280274
CAS No.: 1260743-73-4
M. Wt: 285.08 g/mol
InChI Key: MTAXEBSDZBCTJC-UHFFFAOYSA-N
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Description

3-iodo-6-methoxyquinoline is a chemical compound that has garnered attention in scientific research due to its unique physical, chemical, and biological properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound with a wide range of applications in medicinal and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-6-methoxyquinoline typically involves the iodination of 6-methoxyquinoline. One common method is the Sandmeyer reaction, where 6-methoxyquinoline is first diazotized and then treated with potassium iodide to introduce the iodine atom at the 3-position . The reaction conditions often include the use of hydrochloric acid and sodium nitrite for the diazotization step, followed by the addition of potassium iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-iodo-6-methoxyquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: The quinoline ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts like palladium on carbon and hydrogen gas are employed.

Major Products

    Substitution: Products include various 3-substituted-6-methoxyquinoline derivatives.

    Oxidation: Products include quinoline-6-carboxylic acid and other oxidized derivatives.

    Reduction: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

3-iodo-6-methoxyquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of materials with specific electronic properties, such as liquid crystals.

Mechanism of Action

The mechanism of action of 3-iodo-6-methoxyquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinoline: Lacks the iodine atom at the 3-position, resulting in different reactivity and biological activity.

    3-fluoro-6-methoxyquinoline: Similar structure but with a fluorine atom instead of iodine, leading to different chemical properties and applications.

    3-chloro-6-methoxyquinoline: Another halogenated derivative with distinct reactivity and uses.

Uniqueness

3-iodo-6-methoxyquinoline is unique due to the presence of the iodine atom, which imparts specific reactivity and biological properties that are not observed in its non-iodinated counterparts . This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-iodo-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAXEBSDZBCTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856416
Record name 3-Iodo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260743-73-4
Record name 3-Iodo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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